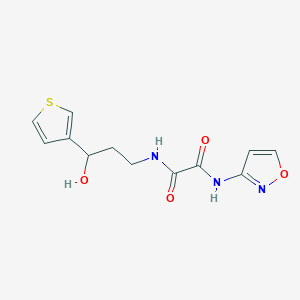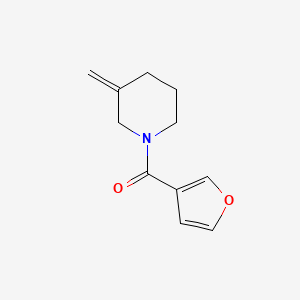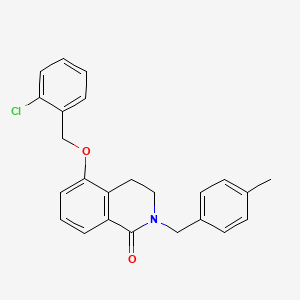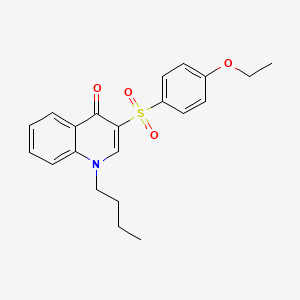
4-(3-Fluorophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Fluorophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione, also known as FMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMPB belongs to the class of butyrophenone derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Polymorphism and Crystal Structure
Research on compounds similar to "4-(3-Fluorophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione" has led to insights into polymorphism and crystal structure. For example, the study of bis-hydrazone compounds has revealed concomitant polymorphism and conformational adjustments within crystal structures, which is critical for understanding the physical properties of pharmaceuticals (Dwivedi & Das, 2018). Another study described the crystal structure of a product from a condensation reaction involving a similar dione, emphasizing the absence of hydrogen bonding or aromatic stacking (Wei et al., 2014).
Tautomerism and Azo-Hydrazone Equilibrium
Research into azo-hydrazone tautomerism provides valuable insights into dye chemistry and the stability of related compounds. Studies have investigated the NMR spectra and tautomerism of dyes, revealing the predominance of certain tautomeric forms depending on structural modifications, which can significantly influence the properties and applications of these compounds (Lyčka, 1999).
Anticonvulsant Activity and Biological Screening
Compounds structurally related to "4-(3-Fluorophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione" have been explored for their anticonvulsant activity. One study synthesized fluorinated N-phenyl- and N-benzyl-2-azaspiro derivatives, testing them for anticonvulsant efficacy, highlighting the potential of fluoro-substituted compounds in therapeutic applications (Obniska et al., 2006).
HIV-1 Attachment Inhibition
Investigations into the inhibition of HIV-1 attachment have led to the identification of potent inhibitors, which interfere with the viral gp120 interaction with the CD4 receptor. Studies focusing on piperazine substitution patterns have revealed critical insights into pharmacophore development for antiviral drugs (Wang et al., 2009).
properties
IUPAC Name |
4-(3-fluorophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-3-7-20-8-10-21(11-9-20)18(23)14(2)12-17(22)15-5-4-6-16(19)13-15/h1,4-6,13-14H,7-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQFYTRJDBYDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)F)C(=O)N2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2761552.png)



![8-(4-Bromophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2761558.png)
![N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2761559.png)




![N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761567.png)
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole](/img/structure/B2761568.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2761571.png)